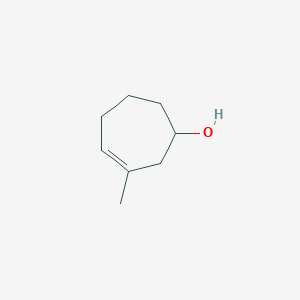
3-Methylcyclohept-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohept-3-en-1-ol: is an organic compound with the molecular formula C8H14O. It is a cyclic alcohol with a seven-membered ring structure, featuring a double bond and a methyl group attached to the ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohept-3-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3-methylcycloheptanone with a reducing agent such as sodium borohydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohept-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Methylcyclohept-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylcyclohept-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
3-Methyl-3-cyclohexen-1-ol: A six-membered ring analog with similar reactivity but different ring strain and stability.
3-Methylcyclohexanol: A saturated analog with different chemical properties due to the absence of a double bond.
Uniqueness: 3-Methylcyclohept-3-en-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts. The presence of both a double bond and a hydroxyl group allows for diverse reactivity and applications in various fields.
Properties
CAS No. |
918403-21-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methylcyclohept-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h4,8-9H,2-3,5-6H2,1H3 |
InChI Key |
AEVYDJMGNPWURN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















